molecular formula C13H10ClF2NO B3033406 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol CAS No. 1019547-21-7

4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol

Cat. No.: B3033406
CAS No.: 1019547-21-7
M. Wt: 269.67 g/mol
InChI Key: KAEWLANSDLTGGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3,4-difluoroaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is not well-documented. it is believed to interact with specific proteins or enzymes, altering their activity and function. The molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Biological Activity

4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is a compound that has garnered attention in biochemical research, particularly in proteomics. Its molecular formula is C13H10ClF2NOC_{13}H_{10}ClF_{2}NO, and it has a molecular weight of 269.67 g/mol. This compound is synthesized through the reaction of 4-chlorophenol with 3,4-difluoroaniline under specific conditions, typically involving solvents like ethanol or methanol at temperatures ranging from 50 to 100°C.

The exact mechanism of action for this compound remains largely unelucidated. However, it is believed to interact with various proteins or enzymes, potentially altering their activity and function. The specific molecular targets and pathways involved in its biological effects are still under investigation .

Applications in Research

This compound is primarily utilized as a biochemical tool in proteomics research to study protein interactions and functions. Its unique structure may confer distinct biochemical properties compared to other similar compounds, making it valuable for exploring protein dynamics and interactions in biological systems .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H10ClF2NOC_{13}H_{10}ClF_{2}NO269.67 g/molProteomics research tool
4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenolC13H10ClF2NOC_{13}H_{10}ClF_{2}NOSimilarPotentially similar properties
4-Chloro-2-[(phenylamino)methyl]phenolC13H12ClNOC_{13}H_{12}ClNO233.69 g/molLimited data available

This table illustrates how this compound compares with similar compounds regarding molecular structure and biological activity.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research highlights its potential applications:

  • Proteomics Research : The compound is used as a biochemical tool for studying protein interactions and functions.
  • Cytotoxicity : Related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines such as HT29 and A549, indicating a potential for therapeutic applications in oncology .
  • Research on Similar Compounds : Studies involving similar phenolic compounds have shown promising results in terms of anticancer activity and selective toxicity towards cancer cells versus normal cells .

Properties

IUPAC Name

4-chloro-2-[(3,4-difluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEWLANSDLTGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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